molecular formula C19H16Cl2N2O3S B4625224 N~1~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No.: B4625224
M. Wt: 423.3 g/mol
InChI Key: RSYWMJMJZSZCIV-UHFFFAOYSA-N
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Description

N~1~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a useful research compound. Its molecular formula is C19H16Cl2N2O3S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.0258689 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mechanisms of Asymmetric Reactions : Research on the kinetic resolution of racemic primary amines through sulfonylation highlights the potential of sulfonated compounds in facilitating asymmetric reactions, which are pivotal in producing enantiomerically pure substances used in various pharmaceuticals and chemicals (Okamoto et al., 1968).

  • Docking Studies and Crystal Structures : Studies on tetrazole derivatives, including those with methylsulfonyl phenyl groups, shed light on their potential as COX-2 inhibitors, underlining the importance of such compounds in drug development and the understanding of molecular interactions (Al-Hourani et al., 2015).

Advanced Materials

  • Sulfonated Aromatic Copolyimides : Research into sulfonated aromatic copolyimides reveals their high thermal stability and ion exchange capacity, making them suitable for applications such as fuel cell membranes, demonstrating the utility of sulfonated compounds in energy technologies (Rabiee et al., 2008).

  • Polymeric Catalysts in Synthesis : The use of sulfonic acid-modified polyethylene glycol as a catalyst for synthesizing dibenzo[a,j]xanthenes highlights the role of sulfonated compounds in green chemistry and catalysis, offering an environmentally friendly alternative to traditional catalytic processes (Naidu et al., 2012).

Biomedical Applications

  • Calcium Sensing Receptor Ligands : Studies on N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, including those with chlorophenylcarboxamide groups, indicate the potential of sulfonated compounds in developing new treatments for disorders related to calcium homeostasis (Kessler et al., 2006).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-27(25,26)23(18-8-4-6-13-5-2-3-7-15(13)18)12-19(24)22-17-11-14(20)9-10-16(17)21/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYWMJMJZSZCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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